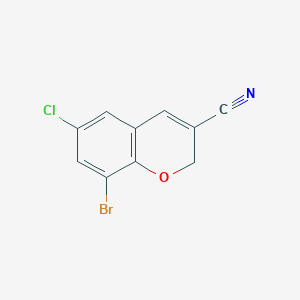

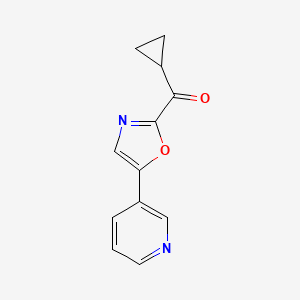

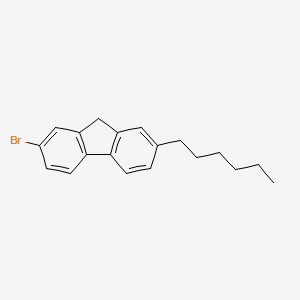

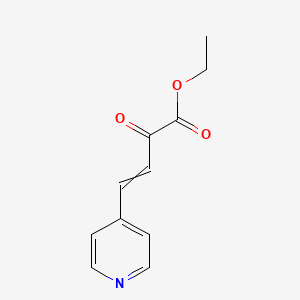

![molecular formula C9H8N2O2 B1504080 7-甲氧基-1H-吡咯并[2,3-c]吡啶-3-甲醛 CAS No. 1190314-49-8](/img/structure/B1504080.png)

7-甲氧基-1H-吡咯并[2,3-c]吡啶-3-甲醛

描述

7-methoxy-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde (7-MPCA) is a heterocyclic compound containing a pyridine ring with a carbaldehyde group attached. It is a versatile compound that has been used for a variety of applications in scientific research, such as synthesis and drug development. 7-MPCA has been studied for its potential therapeutic effects, as well as its biochemical and physiological effects. In

科学研究应用

Tryptophan Dioxygenase Inhibition

This compound serves as a reactant in the synthesis of inhibitors for tryptophan dioxygenase, an enzyme involved in the metabolism of tryptophan. These inhibitors have potential as anticancer immunomodulators, suggesting a role in cancer treatment by modulating the immune response .

BACE-1 Activity Inhibition

As a precursor in the preparation of inhibitors of BACE-1 (beta-site APP-cleaving enzyme 1), this compound contributes to Alzheimer’s disease research. BACE-1 inhibitors are explored for their ability to slow the progression of Alzheimer’s by preventing the formation of amyloid plaques .

Prostate Cancer Invasion and Migration Inhibition

The compound is used to develop inhibitors that can potentially reduce the invasion and migration of prostate cancer cells. This application is crucial in the development of treatments aimed at limiting the spread of prostate cancer .

CDK2 Kinase Inhibition

CDK2 (Cyclin-Dependent Kinase 2) is a key enzyme in cell cycle regulation. Inhibitors synthesized using this compound are investigated for their ability to halt the cell cycle, which is a promising strategy in cancer therapy .

Cell Division Cycle 7 Kinase Inhibition

This compound is involved in the synthesis of inhibitors targeting the cell division cycle 7 kinase, an enzyme important for cell division. Inhibiting this kinase is another approach to control the proliferation of cancer cells .

Oncogenic B-Raf Kinase Inhibition

It serves as a precursor for the synthesis of inhibitors against oncogenic B-Raf kinase. These inhibitors have shown potent activity against melanoma, providing a pathway for the development of targeted cancer therapies .

Antidiabetic Applications

Derivatives of this compound have been studied for their efficacy in reducing blood glucose levels. They may find application in the prevention and treatment of disorders involving elevated plasma blood glucose, such as type 1 diabetes, obesity-related diabetes, diabetic dyslipidemia, hypertriglyceridemia, insulin resistance, impaired glucose tolerance, hyperlipidemia, cardiovascular diseases, and hypertension .

Synthesis of Pyrazolo[3,4-b]pyridines

The compound is related to the synthesis of pyrazolo[3,4-b]pyridines, which have diverse biomedical applications. These include serving as analogs to purine bases and having potential uses in medicinal chemistry due to their biological activity .

作用机制

Target of Action

The primary targets of 7-methoxy-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde are the Fibroblast Growth Factor Receptors (FGFRs) . FGFRs play an essential role in various types of tumors . They consist of highly conserved extracellular ligand-binding domains, a single transmembrane segment, and a cytoplasmic tyrosine kinase domain .

Mode of Action

7-methoxy-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde interacts with its targets, the FGFRs, by inhibiting their activity . Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail . This compound inhibits this process, thereby preventing the activation of downstream signaling .

Biochemical Pathways

The affected pathways include the RAS–MEK–ERK, PLCγ, and PI3K–Akt signaling pathways . These pathways regulate organ development, cell proliferation and migration, angiogenesis, and other processes . Abnormal activation of the FGFR signaling pathway due to amplification, fusion, or missense mutations in the exon of FGFR family members is associated with the progression and development of several cancers .

Pharmacokinetics

It’s worth noting that the compound’s low molecular weight could be beneficial to its bioavailability .

Result of Action

The molecular and cellular effects of 7-methoxy-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde’s action include the inhibition of cell proliferation and the induction of apoptosis . It also significantly inhibits the migration and invasion of cells .

Action Environment

For instance, the compound is recommended to be stored in an inert atmosphere at a temperature between 2-8°C .

属性

IUPAC Name |

7-methoxy-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O2/c1-13-9-8-7(2-3-10-9)6(5-12)4-11-8/h2-5,11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIGJZSZAKWPDJF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=CC2=C1NC=C2C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50676835 | |

| Record name | 7-Methoxy-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50676835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-methoxy-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde | |

CAS RN |

1190314-49-8 | |

| Record name | 7-Methoxy-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50676835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

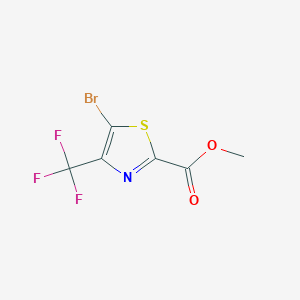

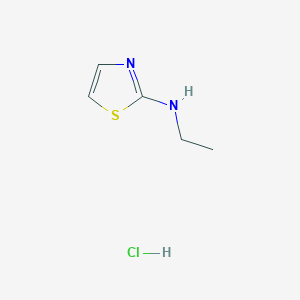

![6-(Trifluoromethyl)-1H-benzo[d]imidazole-2-carbaldehyde](/img/structure/B1504016.png)